molecular formula C16H14ClN3O B12013505 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 618098-06-9

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B12013505
CAS No.: 618098-06-9
M. Wt: 299.75 g/mol
InChI Key: QTQACLHBWHXSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by the presence of both chlorophenyl and methoxyphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions. This can be achieved by reacting the pyrazole intermediate with 4-chlorobenzaldehyde and 4-methoxybenzaldehyde under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.

    Catalysts and Solvents: The use of catalysts like Lewis acids and solvents such as ethanol or acetonitrile can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines.

    Substitution: Methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with enhanced biological activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties, depending on the modifications made to the core structure.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the chlorophenyl group, which may influence its chemical properties and applications.

Uniqueness

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both chlorophenyl and methoxyphenyl groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

618098-06-9

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14ClN3O/c1-21-14-8-6-13(7-9-14)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3

InChI Key

QTQACLHBWHXSHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.